molecular formula C9H10N6OS B15014138 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B15014138
M. Wt: 250.28 g/mol
InChI Key: VICAGCCAGCMBGC-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with appropriate acylating agents. One common method includes the use of acetic anhydride or acetyl chloride under basic conditions to form the acetohydrazide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Properties

Molecular Formula

C9H10N6OS

Molecular Weight

250.28 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylacetohydrazide

InChI

InChI=1S/C9H10N6OS/c10-11-8(16)6-17-9-12-13-14-15(9)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,16)

InChI Key

VICAGCCAGCMBGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN

solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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